molecular formula C26H21FN2O4 B12022176 4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12022176
M. Wt: 444.5 g/mol
InChI Key: FIYJLPGCIUMVKF-ZNTNEXAZSA-N
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Description

4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C26H21FN2O4 and a molecular weight of 444.467 g/mol . This compound is notable for its unique structure, which includes an allyloxybenzoyl group, a fluorophenyl group, a hydroxy group, and a pyridinylmethyl group attached to a pyrrol-2-one ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the allyloxybenzoyl and fluorophenyl intermediates, which are then coupled with the pyridinylmethyl group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group in the benzoyl moiety produces an alcohol .

Scientific Research Applications

4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(Allyloxy)benzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C26H21FN2O4

Molecular Weight

444.5 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H21FN2O4/c1-2-15-33-21-9-5-19(6-10-21)24(30)22-23(18-3-7-20(27)8-4-18)29(26(32)25(22)31)16-17-11-13-28-14-12-17/h2-14,23,30H,1,15-16H2/b24-22+

InChI Key

FIYJLPGCIUMVKF-ZNTNEXAZSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)F)/O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=C(C=C4)F)O

Origin of Product

United States

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